CID 71354951

Description

CID 71354951 is a chemical compound registered in PubChem, a public database for chemical structures and biological activities. This lack of direct information necessitates a comparative framework based on structurally or functionally analogous compounds discussed in the literature. For instance, studies on betulin derivatives (e.g., CID 72326, CID 64971) and oscillatoxin analogs (e.g., CID 101283546, CID 185389) offer insights into common methodologies for comparing bioactive compounds .

Properties

CAS No. |

12213-73-9 |

|---|---|

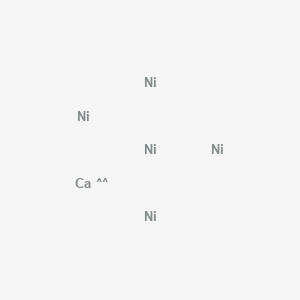

Molecular Formula |

CaNi5 |

Molecular Weight |

333.54 g/mol |

InChI |

InChI=1S/Ca.5Ni |

InChI Key |

CAZWFIOZQADXOA-UHFFFAOYSA-N |

Canonical SMILES |

[Ca].[Ni].[Ni].[Ni].[Ni].[Ni] |

Origin of Product |

United States |

Preparation Methods

The synthesis of CID 71354951 involves specific synthetic routes and reaction conditions. One of the methods includes the use of N-phenylimine-containing derivatives, which are prepared through a series of chemical reactions . Industrial production methods often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

Structural and Compositional Analysis

| Property | Value | Reference |

|---|---|---|

| Molecular Weight | 333.54 g/mol | PubChem |

| Hydrogen Bond Donor Count | 0 | PubChem |

| Hydrogen Bond Acceptor Count | 0 | PubChem |

| Rotatable Bond Count | 0 | PubChem |

Potential Chemical Reactions

While no explicit reaction mechanisms are detailed in the provided sources, the alloy’s reactivity can be inferred from the properties of its constituent metals:

-

Calcium : Highly reactive, readily oxidizes in air and reacts violently with water to produce hydrogen gas (e.g., ) .

-

Nickel : Less reactive than calcium, but can corrode in acidic or humid environments (e.g., ) .

Limitations in Available Data

The provided sources ( ) focus on structural, physical, and safety data but lack explicit details on synthesis pathways, decomposition reactions, or catalytic properties. For a comprehensive analysis of CaNi₅’s chemical behavior, additional experimental studies (e.g., thermogravimetric analysis, electrochemical testing) would be required.

Scientific Research Applications

CID 71354951 has a wide range of scientific research applications. In chemistry, it is used as a reagent in various chemical reactions. In biology, it has potential applications in studying molecular interactions and pathways. In medicine, it is being explored for its therapeutic potential in treating certain diseases. In industry, it is used in the production of various chemical products .

Mechanism of Action

The mechanism of action of CID 71354951 involves its interaction with specific molecular targets and pathways. It exerts its effects by binding to these targets and modulating their activity. This interaction can lead to changes in cellular processes and pathways, resulting in the desired therapeutic or chemical effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize CID 71354951, we analyze structurally related compounds from the evidence, focusing on their properties, applications, and research findings.

Structural Analogues: Betulin Derivatives

Betulin (CID 72326) and betulinic acid (CID 64971) are triterpenoids with demonstrated biological activities. Key comparisons include:

- Structural Features : Betulinic acid (CID 64971) is a oxidized derivative of betulin (CID 72326), with a carboxyl group replacing the hydroxyl group at the C-28 position. This modification enhances its solubility and pharmacological activity .

- Functional Roles : Betulin exhibits antiviral and anti-inflammatory properties, while betulinic acid is studied for its antitumor and anti-HIV activities .

- Research Findings : Betulin-derived inhibitors, such as 3-O-caffeoyl betulin (CID 10153267), show improved binding affinity to enzymes like steroid sulfatase compared to the parent compound .

Functional Analogues: Oscillatoxin Derivatives

Oscillatoxins, such as oscillatoxin D (CID 101283546) and 30-methyl-oscillatoxin D (CID 185389), are marine natural products with cytotoxic properties. Comparisons include:

- Structural Modifications : Methylation at the C-30 position (CID 185389) increases metabolic stability compared to oscillatoxin D (CID 101283546) .

- Bioactivity : Oscillatoxin derivatives inhibit protein phosphatases, but methylation alters potency and selectivity toward specific enzyme isoforms .

Data Tables

Table 1: Structural and Functional Comparison of Selected Compounds

Table 2: Research Findings on Analogous Compounds

Research Findings and Methodological Insights

- Collision-Induced Dissociation (CID) in MS: Studies comparing CID and ETD (electron transfer dissociation) highlight CID's utility in fragmenting small molecules (e.g., sulfonamides) but note limitations in analyzing post-translational modifications like ubiquitination .

- Structural-Activity Relationships (SAR) : Modifications such as methylation or hydroxylation significantly alter bioactivity and metabolic stability, as seen in oscillatoxin and betulin derivatives .

- Therapeutic Potential: Betulinic acid derivatives are prioritized in drug discovery due to their enhanced pharmacokinetic profiles compared to betulin .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.